molecular formula C23H23N3O4 B4539055 N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide

Cat. No. B4539055
M. Wt: 405.4 g/mol
InChI Key: YBFSZAQHMJKSHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, often aiming at specific biological activities. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, indicates the intricate steps involved in creating compounds with desired biological functions (Zhou et al., 2008). These processes often include the formation of key intermediate structures, highlighting the compound's synthetic complexity and the need for precise conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide is characterized by techniques like X-ray diffraction, NMR, and mass spectrometry. Studies like that of Saeed et al. (2010), which focused on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveal the importance of structural elucidation in understanding compound interactions and properties (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical behavior of compounds is influenced by their structure, leading to various reactions and interactions. For example, the study on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions showcases how structural modifications can affect chemical behavior, offering insights into the compound's reactivity and potential applications (Yang et al., 2002).

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide exhibits potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic cancer therapy by modulating the expression of genes involved in cancer cell growth, differentiation, and death. The design, synthesis, and biological evaluation of similar compounds highlight their promise in blocking cancer cell proliferation, inducing histone acetylation, promoting cell-cycle arrest, and triggering apoptosis, with significant antitumor activity observed in vivo (Zhou et al., 2008).

Electroactive Aromatic Polyamides

Research into aromatic polyamides incorporating N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide structures has shown promising results for electrochromic applications. These materials exhibit reversible electrochemical oxidation and electrochromism with high contrast ratios in both the visible and near-infrared light regions, making them suitable for various optical and electronic applications. Their high thermal stability and solubility in organic solvents further enhance their potential for practical use (Yen, Lin, & Liou, 2011).

Synthesis and Insecticidal Activity

The compound and its derivatives have been investigated for their insecticidal properties. Modifications to the methylene group of similar compounds have yielded derivatives that retain efficacy against pests, expanding the structure-activity relationship (SAR) knowledge base. This research opens new avenues for developing environmentally friendly pesticides with broad-spectrum activity (Samaritoni et al., 1999).

Advances in Polymer Science

The synthesis and characterization of aromatic polymers containing structures akin to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide have led to the development of materials with unique properties, such as enhanced thermal stability and solubility in common organic solvents. These polymers have potential applications in advanced materials science, including the creation of high-performance fibers and films (Lin et al., 1990).

Novel Synthesis Methods

Explorations into new synthetic methodologies involving compounds related to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide have expanded the toolkit available for constructing complex molecules. These methods have applications in synthesizing novel pharmaceuticals, agrochemicals, and materials with precise structural control, showcasing the versatility and importance of this chemical scaffold in modern synthetic chemistry (Ueda & Mori, 2004).

properties

IUPAC Name

N-[4-[[3-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-15(2)14-24-21(27)17-5-3-6-19(13-17)26-22(28)16-8-10-18(11-9-16)25-23(29)20-7-4-12-30-20/h3-13,15H,14H2,1-2H3,(H,24,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFSZAQHMJKSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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